molecular formula C14H11ClFNO2 B8032130 Benzyl N-(3-chloro-2-fluorophenyl)carbamate

Benzyl N-(3-chloro-2-fluorophenyl)carbamate

Cat. No.: B8032130
M. Wt: 279.69 g/mol
InChI Key: YDAMYFJHJPBNHY-UHFFFAOYSA-N
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Description

Benzyl N-(3-chloro-2-fluorophenyl)carbamate is a chemical compound with the molecular formula C14H11ClFNO2. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 3-chloro-2-fluorophenyl group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-chloro-2-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(3-chloro-2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-(3-chloro-2-fluorophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-(3-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the study of enzyme inhibitors and their potential therapeutic applications .

Comparison with Similar Compounds

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate
  • Benzyl N-(3-chloro-2-methylphenyl)carbamate

Comparison: Benzyl N-(3-chloro-2-fluorophenyl)carbamate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

benzyl N-(3-chloro-2-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAMYFJHJPBNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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